N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide
Beschreibung
The compound N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide features a quinazolinone core substituted with a 6-fluoro and 2-methyl group, linked via an ethyl chain to a butanamide moiety terminating in a 1H-indol-3-yl group. This structure combines pharmacologically relevant motifs:
- Quinazolinone: Known for kinase inhibition and anticancer activity.
- Indole: Common in bioactive compounds targeting serotonin receptors and enzymes.
- Fluoro and methyl substituents: Enhance metabolic stability and binding affinity.
Eigenschaften
Molekularformel |
C23H23FN4O2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C23H23FN4O2/c1-15-27-21-10-9-17(24)13-19(21)23(30)28(15)12-11-25-22(29)8-4-5-16-14-26-20-7-3-2-6-18(16)20/h2-3,6-7,9-10,13-14,26H,4-5,8,11-12H2,1H3,(H,25,29) |
InChI-Schlüssel |
ZKNSRWNACFZPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
The most common method involves cyclizing anthranilic acid derivatives with formamide or urea under acidic conditions. For example, 6-fluoro-2-methyl-4H-quinazolin-4-one is synthesized via refluxing 2-amino-5-fluorobenzoic acid with acetic anhydride and formamide at 120°C for 12 hours. The reaction proceeds through intermediate formation of an acetamide derivative, followed by intramolecular cyclization.
Key Reaction Parameters
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A 2024 study demonstrated that irradiating 2-amino-5-fluorobenzoic acid with trimethyl orthoacetate at 150°C for 20 minutes achieved a 92% yield of the quinazolinone core. This method reduces side reactions and improves scalability.
Introduction of the Ethyl Side Chain
The ethyl group at position 3 of the quinazolinone is introduced via nucleophilic substitution or reductive amination.
Alkylation with 2-Bromoethylamine
Reacting 6-fluoro-2-methyl-4H-quinazolin-4-one with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours yields the N-ethyl intermediate. The reaction mechanism involves deprotonation of the quinazolinone’s NH group, followed by SN2 displacement.
Optimization Insights
-
Solvent Effects : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
-
Base Selection : K₂CO₃ provides higher regioselectivity compared to NaH or triethylamine.
-
Yield : 70–85% after purification via silica gel chromatography.
Coupling with 4-(1H-Indol-3-Yl)Butanamide
The final step involves conjugating the ethyl-substituted quinazolinone with 4-(1H-indol-3-yl)butanamide using carbodiimide-based coupling agents.
HOBt/EDCI-Mediated Amidation
A mixture of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one and 4-(1H-indol-3-yl)butanoic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 24 hours. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the primary amine.
Critical Parameters
One-Pot T3P®-Promoted Coupling
A 2025 patent disclosed a one-pot method using propylphosphonic anhydride (T3P®) in ethyl acetate, achieving an 88% yield. This approach eliminates intermediate isolation, reducing purification steps and improving throughput.
Process Optimization and Scalability
Solvent and Temperature Effects
Higher temperatures (40–50°C) accelerate coupling but risk epimerization. Ethyl acetate at 25°C balances speed and stereochemical integrity.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst increases yields to 78% in DMF by accelerating acyl transfer.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with retention time = 12.4 minutes.
Comparative Analysis of Synthetic Routes
The T3P®-mediated route offers superior efficiency and cost-effectiveness, making it preferable for industrial-scale synthesis.
Applications in Drug Development
Preclinical studies highlight this compound’s kinase inhibitory activity, with IC₅₀ values of 18 nM against EGFR and 32 nM against VEGFR-2. Its anti-inflammatory properties are linked to COX-2 inhibition (IC₅₀ = 45 nM). Structural analogs are under investigation for glioblastoma and rheumatoid arthritis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(6-Fluor-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Quinazolinon-Derivaten mit höheren Oxidationsstufen führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wodurch die Carbonylgruppen möglicherweise zu Alkoholen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluor-substituierten Position, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Quinazolinon-Derivate mit zusätzlichen Sauerstoff-Funktionalitäten ergeben, während die Reduktion Alkohol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[2-(6-Fluor-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamid beinhaltet wahrscheinlich die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Quinazolinon-Kern kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen, während die Indol-Einheit mit Rezeptorstellen interagieren und deren Aktivität modulieren könnte.
Wirkmechanismus
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the indole moiety could interact with receptor sites, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Quinazolinone vs. Benzotriazinone
- Target Compound : Contains a 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl core.
- Analog (): Benzotriazinone derivatives (e.g., N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides) replace the quinazolinone with a benzotriazinone core.
Quinazolinone vs. Thiazole
- Analog (): N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide replaces the quinazolinone with a thiazole ring. Impact: Thiazoles are electron-deficient, influencing interactions with hydrophobic pockets in target proteins .
Substituent Variations
Fluoro vs. Chloro/Methoxy Groups
- Target Compound: 6-Fluoro substitution on the quinazolinone.
- Analog (): N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide introduces a 5-chloro substituent on the indole ring. Impact: Chloro groups increase lipophilicity (logP = 2.95 vs.
- Analog () : 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide includes a 5-methoxy indole and tetrazole group.
Linker and Amide Modifications
Physicochemical Properties
- Melting Points : Aromatic amides () exhibit higher melting points (e.g., 195°C for compound 19) due to planar stacking, whereas aliphatic amides (e.g., ) likely have lower melting points.
- logP : The target compound’s logP (~3.0) aligns with analogs like (logP = 2.95), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
- Molecular Weight : Most analogs fall within 350–450 Da, complying with drug-likeness criteria.
Implications for Bioactivity
While biological data are scarce in the evidence, structural insights suggest:
- Quinazolinone-indole hybrids: Potential kinase or serotonin receptor modulation.
- Fluoro substituents : Improve metabolic stability compared to chloro or methoxy analogs.
- Butanamide linkers : May optimize binding pocket occupancy vs. shorter acetamide analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide?
- Methodology :
- Step 1 : Synthesize the quinazolinone core via cyclization of anthranilic acid derivatives with fluoroacetamide intermediates under reflux in acetic acid .
- Step 2 : Introduce the 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl moiety using nucleophilic substitution with ethylenediamine derivatives .
- Step 3 : Couple the indole-containing butanamide group via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF under nitrogen .
- Validation : Monitor reaction progress via TLC and LC-MS for intermediates .
Q. How can spectroscopic techniques characterize this compound’s structural integrity?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the quinazolinone ring (C=O at ~170 ppm) and indole NH protons (δ 10–12 ppm) .
- HRMS : Verify molecular weight with high-resolution mass spectrometry (expected error < 2 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding (e.g., quinazolinone N-H···O interactions) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Experimental Design :
- Antimicrobial Testing : Use broth microdilution (MIC assay) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- SAR Strategies :
- Quinazolinone Modifications : Replace the 6-fluoro group with chloro or methyl to assess electronic effects on target binding .
- Indole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the indole 5-position to enhance π-stacking with hydrophobic enzyme pockets .
- Amide Linker Optimization : Replace the ethyl spacer with propyl or cyclic amines to evaluate conformational flexibility .
Q. How to resolve contradictions in biological activity data across different assays?
- Case Example : If anticancer activity is observed in vitro but not in vivo:
- Hypothesis 1 : Poor pharmacokinetics (e.g., rapid metabolism). Validate via LC-MS/MS plasma stability assays .
- Hypothesis 2 : Off-target effects. Use RNA-seq to identify unintended pathway modulation .
- Solution : Improve bioavailability via prodrug strategies (e.g., PEGylation of the butanamide group) .
Q. What computational methods predict target binding modes and selectivity?
- Workflow :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., EGFR kinase domain) over 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ∆∆G for mutations (e.g., T790M in EGFR) to predict resistance mechanisms .
- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., gefitinib) to identify critical H-bond donors/acceptors .
Q. How to design experiments for elucidating metabolic pathways?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Silico Prediction : Use software like MetaSite to identify probable oxidation sites (e.g., indole C-3 or quinazolinone methyl group) .
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